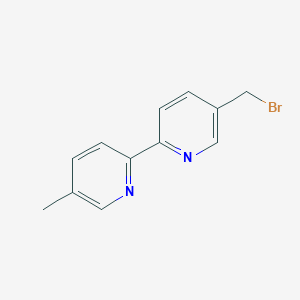

2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl-

Description

2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl-: is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a methyl group at the 5’-position of the bipyridine structure. It is used as a ligand in coordination chemistry and has applications in various fields, including catalysis and materials science .

Properties

IUPAC Name |

2-[5-(bromomethyl)pyridin-2-yl]-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9-2-4-11(14-7-9)12-5-3-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTFUSADNGXITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472474 | |

| Record name | 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117585-58-7 | |

| Record name | 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromomethylation via N-Bromosuccinimide (NBS) Radical Bromination

The most common and scalable method involves radical bromination of the methyl group at the 5-position of 2,2'-bipyridine derivatives using NBS as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator in an inert solvent such as carbon tetrachloride (CCl4).

-

- Reagents: NBS, AIBN

- Solvent: Carbon tetrachloride (CCl4)

- Temperature: Reflux (~75 °C)

- Time: 3–4 hours

- Atmosphere: Nitrogen or inert gas to prevent side reactions

Procedure:

A solution of 2,2'-bipyridine derivative (e.g., 5-methyl-2,2'-bipyridine) is treated with NBS and AIBN in CCl4. The mixture is irradiated or heated to initiate radical formation, which abstracts a hydrogen from the methyl group, enabling bromination to the bromomethyl derivative.Work-up:

After completion, the reaction mixture is cooled and filtered to remove succinimide byproducts. The solvent is evaporated under reduced pressure, and the crude product is purified by flash chromatography on silica gel using ethyl acetate/hexane mixtures.Yields:

Yields vary but are generally moderate to good, around 25–70%, depending on scale and purification efficiency.Example:

Synthesis of 5-(bromomethyl)-2,2'-bipyridine was reported with a 25% yield starting from 0.015 mmol scale, confirmed by HRMS analysis (m/z calcd. 770.33580, found 770.33800).

Stepwise Functionalization from 5,5'-Dibromo-2,2'-bipyridine

An alternative approach is to start from 5,5'-dibromo-2,2'-bipyridine, which can be prepared on a multigram scale by bromination of 2,2'-bipyridine dihydrobromide in a steel bomb reactor with bromine.

-

- Preparation of 2,2'-bipyridine dihydrobromide intermediate.

- Bromination with bromine under pressure (steel bomb vessel) over 3 days.

- Isolation and purification of 5,5'-dibromo-2,2'-bipyridine.

Subsequent step:

Selective substitution at one bromine site via metal-catalyzed coupling or nucleophilic substitution to introduce the bromomethyl and methyl groups at the 5 and 5' positions, respectively.-

- Scalable to tens of grams.

- High regioselectivity.

- Versatile intermediate for further derivatization.

Timeframe:

The entire process takes approximately 4–5 days, including intermediate preparation and bromination.

Detailed Reaction Data and Conditions

| Step | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 5-Methyl-2,2'-bipyridine | NBS (1.25 equiv), AIBN (catalytic), reflux | Carbon tetrachloride (CCl4) | 75 °C | 3–4 hours | 25–70 | Radical bromination at methyl group |

| 2 | 2,2'-Bipyridine dihydrobromide | Bromine, steel bomb reactor | Not specified | Ambient to elevated pressure | 3 days | Not specified | Formation of 5,5'-dibromo intermediate |

| 3 | 5,5'-Dibromo-2,2'-bipyridine | Metal-catalyzed coupling or nucleophilic substitution | Various | Variable | Variable | Variable | Stepwise functionalization to bromomethyl |

Mechanistic Insights

- The radical bromination with NBS proceeds via homolytic cleavage of the N-Br bond, generating bromine radicals that abstract benzylic hydrogens from the methyl substituent on the bipyridine ring.

- The presence of AIBN initiates radical formation by thermal decomposition.

- The regioselectivity is driven by the stability of the benzylic radical intermediate and steric/electronic factors favoring substitution at the 5-position.

- The steel bomb bromination method allows for controlled addition of bromine to the bipyridine core, enabling selective dibromination at the 5,5'-positions.

Purification and Characterization

- Purification is commonly achieved by flash column chromatography on silica gel using ethyl acetate/hexane mixtures.

- Characterization includes:

- High-resolution mass spectrometry (HRMS) confirming molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy showing characteristic signals for bromomethyl protons (~4.4 ppm) and aromatic protons.

- Melting point determination for solid samples.

Summary and Recommendations

The preparation of 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- is reliably accomplished through radical bromination of methyl-substituted bipyridine using NBS and AIBN in carbon tetrachloride under reflux conditions. For larger scale and more selective synthesis, stepwise bromination starting from bipyridine dihydrobromide followed by metal-catalyzed coupling is preferred.

- Use of inert atmosphere and dry solvents to prevent side reactions.

- Careful control of reaction time and temperature to optimize yield and selectivity.

- Thorough purification to remove succinimide and other byproducts.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in 2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted bipyridines with various functional groups.

Oxidation: Formation of bipyridine carboxylic acids or aldehydes.

Reduction: Formation of 2,2’-Bipyridine, 5-methyl-5’-methyl-.

Scientific Research Applications

Ligand Properties

2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- is extensively used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. The nitrogen atoms in the bipyridine rings serve as electron donors, enabling the formation of chelate complexes that are crucial in various catalytic processes.

Applications in Catalysis

The metal complexes formed with this ligand are employed in several catalytic reactions, including:

- Cross-coupling reactions: These are essential for synthesizing complex organic molecules.

- Electrochemical applications: The compound's metal complexes are utilized in sensors and batteries due to their favorable redox properties.

Antimicrobial Properties

Research indicates that halogenated bipyridine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 2,2'-Bipyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of cellular processes or inhibition of enzyme activity .

Anticancer Potential

The bipyridine framework has been explored for its anticancer properties. A study demonstrated that compounds containing this structure can induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress .

Case Study: Anticancer Activity Evaluation

A clinical study evaluated various bipyridine derivatives for their anticancer effects on human cancer cell lines. The results indicated significant cytotoxicity against colorectal and pancreatic cancer cells, with one derivative showing notable inhibition at high concentrations .

Industrial Applications

In industrial settings, 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- is used in:

- Synthesis of Advanced Materials: Its metal complexes are utilized in the development of polymers and nanomaterials.

- Sensors and Electronic Devices: The unique properties of its complexes enable their use in innovative sensor technologies.

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl- primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable chelate complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating chemical transformations.

Comparison with Similar Compounds

2,2’-Bipyridine: Lacks the bromomethyl and methyl substituents, making it less reactive in certain substitution reactions.

4,4’-Bipyridine: Has substituents at different positions, leading to different coordination properties and applications.

5,5’-Dimethyl-2,2’-Bipyridine:

Uniqueness: 2,2’-Bipyridine, 5-(bromomethyl)-5’-methyl- is unique due to the presence of both bromomethyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis. The bromomethyl group allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bipyridine structure with a bromomethyl group at the 5-position and a methyl group at the 5'-position. Its molecular formula is , with a molecular weight of approximately 251.14 g/mol. The presence of the bromomethyl group enhances its reactivity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrN₂ |

| Molecular Weight | 251.14 g/mol |

| CAS Number | [To be determined] |

The biological activity of 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- is primarily attributed to its ability to interact with various enzymes and receptors. The bromomethyl group can undergo nucleophilic substitution reactions, facilitating modifications in biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, influencing metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to 2,2'-Bipyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that halogenated pyridine derivatives can inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme activity .

Anticancer Potential

The bipyridine framework has been explored for its anticancer properties. Compounds containing bipyridine structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and oxidative stress .

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of bipyridine derivatives, it was found that derivatives with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values indicated that these compounds were significantly more effective than their non-halogenated counterparts .

Study on Anticancer Activity

A clinical study assessed the effects of bipyridine derivatives on human cancer cell lines. The results demonstrated that these compounds could induce significant cytotoxicity in various cancer types by promoting apoptosis and inhibiting cell proliferation. The underlying mechanism was linked to the generation of reactive oxygen species (ROS) leading to DNA damage .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 5-(bromomethyl)-5'-methyl-2,2'-bipyridine?

The compound is typically synthesized via bromination of 5-methyl-2,2'-bipyridine precursors. A common method involves treating 5-(hydroxymethyl)-5'-methyl-2,2'-bipyridine with phosphorus tribromide (PBr₃) in dry dichloromethane (DCM) under inert conditions. For example, PBr₃ reacts with the hydroxyl group to replace it with bromine, yielding the bromomethyl derivative. Alternative methods use thionyl chloride (SOCl₂) followed by HBr substitution, though PBr₃ is preferred for higher yields and purity .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of 5-(bromomethyl)-5'-methyl-2,2'-bipyridine?

¹H NMR analysis reveals distinct peaks for the bromomethyl group (δ ~4.5 ppm, singlet for -CH₂Br) and the methyl group (δ ~2.4 ppm, singlet for -CH₃). ¹³C NMR confirms the presence of the brominated carbon (δ ~30–35 ppm for CH₂Br) and aromatic carbons (δ ~120–160 ppm). Coupling patterns in 2D NMR (e.g., HSQC, COSY) resolve overlapping signals from the bipyridine backbone .

Q. What spectroscopic techniques are critical for characterizing metal complexes of this ligand?

- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands in complexes (e.g., with Re, Ru, or Os).

- Infrared (IR) spectroscopy : Detects shifts in C-Br stretching (~550–600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns, particularly for Re(CO)₃Br complexes .

Advanced Research Questions

Q. How can regioselective functionalization of 5-(bromomethyl)-5'-methyl-2,2'-bipyridine be optimized for catalytic applications?

Regioselectivity is controlled by steric and electronic effects. For example, the bromomethyl group at the 5-position undergoes nucleophilic substitution more readily than the methyl group at 5'. To enhance selectivity:

Q. What strategies address discrepancies in reported catalytic activities of metal complexes derived from this ligand?

Contradictions in catalytic data (e.g., in CO₂ reduction or photoredox reactions) often arise from:

- Ligand isomerism : Ensure purity of the ligand via HPLC or recrystallization.

- Solvent effects : Compare activities in polar aprotic (e.g., acetonitrile) vs. nonpolar solvents.

- Counterion influence : Test complexes with different anions (e.g., PF₆⁻ vs. Cl⁻). Controlled studies with in situ X-ray crystallography or cyclic voltammetry can isolate variables .

Q. How can computational methods guide the design of modified 2,2'-bipyridine ligands for enhanced photophysical properties?

Density functional theory (DFT) calculations predict electronic effects of substituents:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.